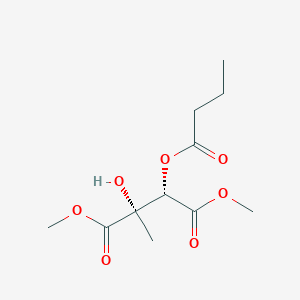
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is an organic compound with a complex structure that includes ester and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate typically involves esterification reactions. One common method is the reaction of (2S,3S)-3-hydroxy-2-methylsuccinic acid with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反応の分析
Types of Reactions
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
類似化合物との比較
Similar Compounds
- Dimethyl (2S,3S)-3-hydroxy-2-methylsuccinate
- Dimethyl (2S,3S)-3-(acetoxy)-2-hydroxy-2-methylsuccinate
- Dimethyl (2S,3S)-3-(propionyloxy)-2-hydroxy-2-methylsuccinate
Uniqueness
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective .
特性
分子式 |
C11H18O7 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
dimethyl (2S,3S)-3-butanoyloxy-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C11H18O7/c1-5-6-7(12)18-8(9(13)16-3)11(2,15)10(14)17-4/h8,15H,5-6H2,1-4H3/t8-,11+/m1/s1 |
InChIキー |
VOMYKASIOYNQHX-KCJUWKMLSA-N |
異性体SMILES |
CCCC(=O)O[C@H](C(=O)OC)[C@@](C)(C(=O)OC)O |
正規SMILES |
CCCC(=O)OC(C(=O)OC)C(C)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361271.png)
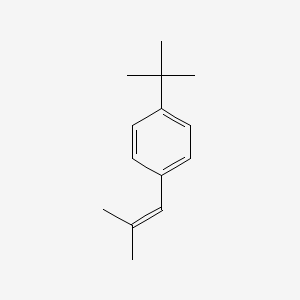

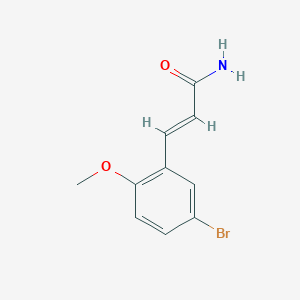
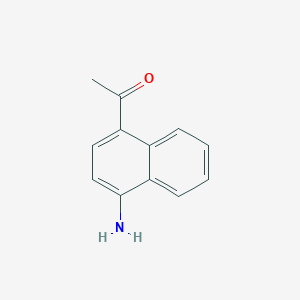
![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361316.png)
![N-(4-chloro-3-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361322.png)

![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)

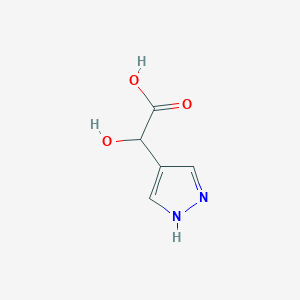

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
